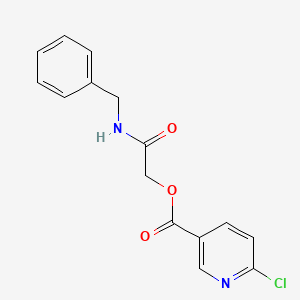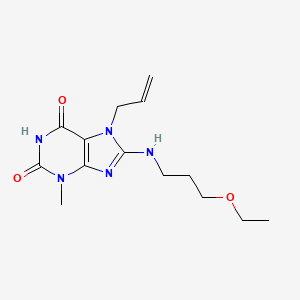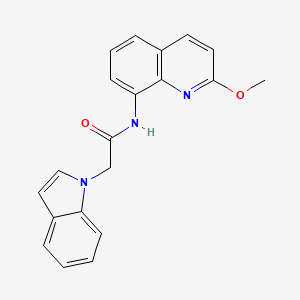
(2-甲氧基苯基)(吡啶-2-基)甲胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2-Methoxyphenyl)(pyridin-2-yl)methanamine is a chemical structure that is not directly reported in the provided papers. However, the papers do discuss related compounds with similar functional groups and structural motifs. For instance, the synthesis and characterization of organotin(IV) complexes derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone are reported, which shares the phenyl and methanone components . Another related compound is (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone, which includes a pyridinyl methoxy component and a phenyl methanone structure . Lastly, a complex molecule containing a pyrazolo[3,4-b]pyridine moiety with a methoxyphenyl group is described, which again shares some structural similarities .
Synthesis Analysis
The synthesis of related compounds involves the formation of organotin(IV) complexes with various ligands, as described in the first paper . The process includes the use of thiosemicarbazone derivatives, which act as tridentate ligands coordinating through sulfur, nitrogen, and oxygen atoms. The second paper does not detail the synthesis of the title compound but mentions its spectroscopic characterization and confirmation by X-ray diffraction (XRD) . The third paper describes the synthesis of a complex molecule through a series of reactions, leading to a structure that includes a pyrazolo[3,4-b]pyridine core with a methoxyphenyl substituent .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various spectroscopic techniques and X-ray crystallography. The organotin(IV) complexes are characterized by their coordination chemistry, with ligands coordinating to the metal center in a tridentate manner . The crystal structure of the compound in the second paper is confirmed to crystallize in the monoclinic space group with specific cell parameters and exhibits intermolecular hydrogen bonding . The third paper's compound also crystallizes in the monoclinic space group, with the crystal packing stabilized by intermolecular hydrogen bonds .
Chemical Reactions Analysis
The provided papers do not detail specific chemical reactions involving (2-Methoxyphenyl)(pyridin-2-yl)methanamine. However, the organotin(IV) complexes in the first paper are implied to have been synthesized through reactions involving the respective ligands and organotin(IV) precursors . The other papers do not provide information on the chemical reactions of the synthesized compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds in the provided papers are inferred from their spectroscopic data and molecular structures. The organotin(IV) complexes have low molar conductance values in dimethylformamide, indicating that they are nonelectrolytes . The crystallographic data from the second and third papers provide insights into the molecular dimensions and intermolecular interactions, which can influence the physical properties of the compounds . The biological screening results for the organotin(IV) complexes suggest potential pharmaceutical applications due to their antibacterial activities .
科学研究应用
抗惊厥剂: 3-氨甲基吡啶的席夫碱,包括与(2-甲氧基苯基)(吡啶-2-基)甲胺相关的化合物,已被合成并证明具有作为抗惊厥剂的潜力。这些化合物在各种模型中表现出抗癫痫作用,表明它们在癫痫治疗中的潜在应用 (Pandey & Srivastava, 2011).
催化应用: 1-(3-(吡啶-2-基)苯基)甲胺的衍生物已被用于不对称 NCN′ 钳形钯环的合成,在催化应用中显示出良好的活性和选择性。这凸显了它们在催化中的潜在用途,特别是在钯环保持在 Pd(II) 状态的反应中 (Roffe et al., 2016).
癌症治疗中的光细胞毒性: 修饰有(2-甲氧基苯基)(吡啶-2-基)甲胺衍生物的席夫碱的铁(III)配合物因其在癌细胞中的吸收和光细胞毒性而被研究。这些配合物在各种癌细胞中表现出显着的光细胞毒性,使其成为光激活癌症治疗的潜在候选者 (Basu et al., 2015).
铃木-宫浦反应: 衍生自(2-甲氧基苯基)(吡啶-2-基)甲胺的 ONN 钳形配体的钯(II)配合物在铃木-宫浦反应中表现出优异的催化活性,铃木-宫浦反应是有机合成中使用的一种重要类型的交叉偶联反应 (Shukla et al., 2021).
治疗应用中的光细胞毒性: 含有(2-甲氧基苯基)(吡啶-2-基)甲胺衍生物的铁(III)邻苯二酚盐在红光中显示出前所未有的光细胞毒性,表明在癌症治疗中的光动力疗法中具有潜在应用 (Basu et al., 2014).
荧光 pH 传感器: 功能化有(2-甲氧基苯基)(吡啶-2-基)甲胺的三苯胺衍生物因其光物理性质而被研究,显示出作为荧光 pH 传感器的潜在用途。这可能在生物成像和环境监测中得到应用 (Hu et al., 2013).
安全和危害
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, do not eat, drink or smoke when using this product, wear protective gloves/protective clothing/eye protection/face protection, and others .
属性
IUPAC Name |
(2-methoxyphenyl)-pyridin-2-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-16-12-8-3-2-6-10(12)13(14)11-7-4-5-9-15-11/h2-9,13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWYEBFUZYOBGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2508351.png)

![N-{(E)-[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}-3,4-dichloroaniline](/img/structure/B2508353.png)
![N-isopropyl-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2508354.png)
![(E)-methyl 2-((4-(tert-butyl)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2508355.png)
![1-[2-Benzyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine](/img/structure/B2508356.png)

![5-Thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2508358.png)
